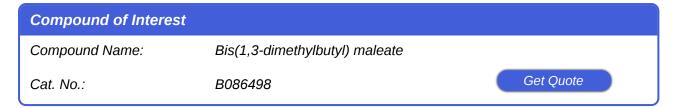


# An In-depth Technical Guide to Bis(1,3-dimethylbutyl) maleate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis(1,3-dimethylbutyl) maleate**, including its synonyms, alternative names, and fundamental chemical properties. While this document aims to be a thorough resource, it is important to note that detailed experimental protocols, specific biological activities, and its involvement in signaling pathways are not extensively documented in publicly available scientific literature.

## **Chemical Identity and Synonyms**

**Bis(1,3-dimethylbutyl) maleate** is a diester of maleic acid. For clarity and comprehensive database searching, a compilation of its known synonyms and identifiers is provided below.

Table 1: Synonyms and Alternative Names for Bis(1,3-dimethylbutyl) maleate



Identifier Type	Value
Systematic Name	bis(1,3-dimethylbutyl) (2Z)-but-2-enedioate
IUPAC Name	bis(4-methylpentan-2-yl) (2Z)-but-2-enedioate
Common Name	Bis(1,3-dimethylbutyl) maleate
CAS Number	105-52-2[1]
Molecular Formula	C16H28O4
Alternative Name 1	Maleic acid, bis(1,3-dimethylbutyl) ester
Alternative Name 2	2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester
Alternative Name 3	Bis(4-methyl-2-pentanyl) 2-butenedioate

# **Physicochemical Properties**

Limited quantitative data is available for **Bis(1,3-dimethylbutyl) maleate**. The following table summarizes its basic physicochemical properties.

Table 2: Physicochemical Properties of Bis(1,3-dimethylbutyl) maleate

Property	Value
Molecular Weight	284.39 g/mol
Appearance	Data not available
Boiling Point	Data not available
Melting Point	Data not available
Solubility	Data not available

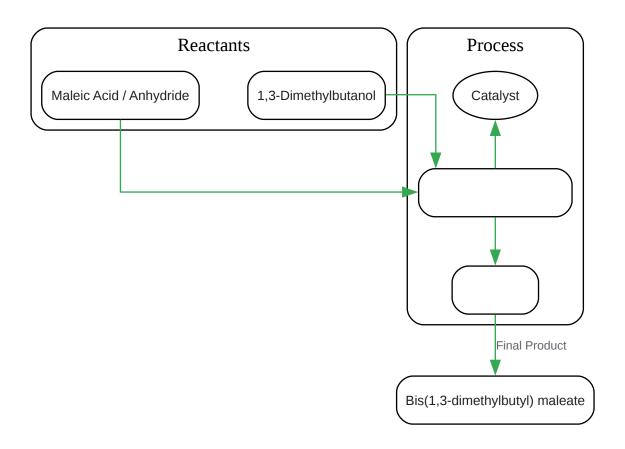
## **Synthesis**

A specific, detailed experimental protocol for the synthesis of **Bis(1,3-dimethylbutyl) maleate** is not readily available in the surveyed literature. However, the general synthesis of maleate



esters involves the esterification of maleic acid or its anhydride with the corresponding alcohol. [2][3] In the case of **Bis(1,3-dimethylbutyl) maleate**, this would involve the reaction of maleic acid or maleic anhydride with 1,3-dimethylbutanol (4-methyl-2-pentanol).

A generalized workflow for the synthesis of dialkyl maleates is presented below. This is a conceptual workflow and has not been experimentally validated for this specific compound.



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Conceptual synthesis workflow for **Bis(1,3-dimethylbutyl) maleate**.

# **Biological Activity and Toxicology**

There is a significant lack of data regarding the specific biological activity, mechanism of action, or involvement in signaling pathways of **Bis(1,3-dimethylbutyl) maleate**. General information on maleic acid esters suggests they may have low acute toxicity, but some can be skin sensitizers.[3] However, no specific toxicological studies for **Bis(1,3-dimethylbutyl) maleate** were identified. The potential for this compound to have biological effects relevant to drug development remains uninvestigated in the public domain.



## **Applications**

While specific applications for **Bis(1,3-dimethylbutyl) maleate** are not well-documented, other maleate esters are used as plasticizers, in polymer synthesis, and as chemical intermediates.

[4] Without dedicated studies, the potential applications of **Bis(1,3-dimethylbutyl) maleate** in these or other fields, including drug development, are purely speculative.

## **Conclusion and Future Directions**

**Bis(1,3-dimethylbutyl) maleate** is a chemical compound for which there is a notable absence of in-depth scientific research. While its basic chemical identity is established, its physicochemical properties, biological effects, and potential applications remain largely unexplored. For researchers and professionals in drug development, this compound represents an area with a significant knowledge gap. Future research would be necessary to elucidate its toxicological profile, pharmacokinetic properties, and any potential therapeutic or biological activity before it could be considered for any application in the pharmaceutical sciences. This would require de novo experimental investigation, including synthesis, purification, analytical characterization, and a full suite of in vitro and in vivo studies.

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